3-Chloro-4-isopropoxycyclobutene-1,2-dione

Description

BenchChem offers high-quality 3-Chloro-4-isopropoxycyclobutene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-isopropoxycyclobutene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAYRKHCUAPSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=O)C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566139 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130837-47-7 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

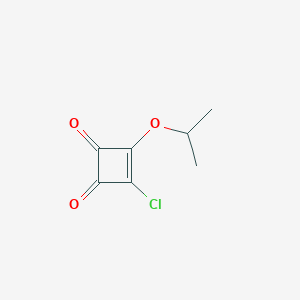

Molecular structure of 3-Chloro-4-isopropoxycyclobutene-1,2-dione

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-4-isopropoxycyclobutene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutene-1,2-dione scaffold, a core component of squaric acid and its derivatives, represents a class of uniquely strained and electronically versatile building blocks in modern organic chemistry and drug discovery. Their inherent reactivity and tunable properties make them valuable as covalent probes, synthetic intermediates, and pharmacophores. This guide provides a detailed examination of the molecular structure of a representative derivative, 3-Chloro-4-isopropoxycyclobutene-1,2-dione. We will explore its synthesis, structural characteristics derived from spectroscopic and computational methods, and the functional implications of its architecture for applications in medicinal chemistry and chemical biology.

Introduction: The Significance of the Cyclobutenedione Core

The parent compound, squaric acid (3,4-dihydroxycyclobutene-1,2-dione), is a highly acidic and resonance-stabilized molecule.[1][2][3] Its derivatives, often called squarates or squaramides, have garnered significant attention due to their unique chemical properties. The four-membered ring is highly strained, and the presence of vicinal dicarbonyls results in significant electrophilicity at the vinylic carbons. This reactivity can be precisely modulated by the substituents at the 3- and 4-positions.

3-Chloro-4-isopropoxycyclobutene-1,2-dione (CIPCD) is an exemplary asymmetric derivative. The presence of a good leaving group (chloride) and an electron-donating group (isopropoxy) on the same core creates a molecule with tailored reactivity, primed for sequential nucleophilic substitution. This makes it an invaluable intermediate for synthesizing more complex molecules, including squaraine dyes, enzyme inhibitors, and bifunctional linkers for bioconjugation.[4][5] Understanding its molecular structure is paramount to predicting its behavior and harnessing its synthetic potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione | [6] |

| CAS Number | 130837-47-7 | [6][7][8] |

| Molecular Formula | C₇H₇ClO₃ | [6][8] |

| Molecular Weight | 174.58 g/mol | [6][7] |

| Purity | Typically ≥95% for research applications | [7][9] |

| XLogP3 | 1.4 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Synthesis and Chemical Reactivity

The synthesis of CIPCD is rooted in the chemistry of squaric acid. The general approach involves the activation of squaric acid's hydroxyl groups, followed by sequential nucleophilic substitution.

Synthetic Pathway

The most common route begins with the conversion of squaric acid to 3,4-dichlorocyclobutene-1,2-dione (squaric acid dichloride) using a chlorinating agent like thionyl chloride.[1][10] This dichloride is a highly reactive intermediate. Subsequent reaction with one equivalent of isopropanol, often in the presence of a non-nucleophilic base to scavenge the liberated HCl, yields the target monosubstituted product, CIPCD. The control of stoichiometry is critical to prevent the formation of the disubstituted diether.

Caption: General synthetic route from squaric acid to CIPCD.

Core Reactivity

The cyclobutenedione ring is an excellent electrophile. The chloride atom in CIPCD is a good leaving group, making the C3 position highly susceptible to nucleophilic attack. This allows for the introduction of a second, different nucleophile to create asymmetric squarate derivatives. This stepwise functionalization is a key feature of its synthetic utility.[4] Squarates react preferentially with amine nucleophiles over thiols or alcohols, a selectivity that is highly valuable for protein conjugation and the design of targeted covalent inhibitors.[4][5] The remaining isopropoxy group is less reactive and generally stable under these conditions.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of CIPCD is established through a combination of spectroscopic techniques and computational modeling. While a publicly available single-crystal X-ray structure for this specific molecule is not readily found, extensive crystallographic data on related cyclobutenedione derivatives provide a robust framework for understanding its geometry.[11][12][13][14]

Predicted Molecular Geometry

Based on analyses of similar structures, the four-membered carbon ring of CIPCD is expected to be essentially planar. The C-C bond lengths within the ring will not be perfectly equal, deviating slightly from a perfect square due to the asymmetric substitution.[1] The endocyclic C=O and C=C bonds confer a degree of aromatic character to the dianion of the parent squaric acid, and this electronic influence persists in its derivatives.[1]

Spectroscopic Characterization

Spectroscopic analysis provides the primary means of verifying the identity and purity of CIPCD in a laboratory setting.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Septet (~4.8-5.2 ppm, 1H), Doublet (~1.4-1.6 ppm, 6H) | The septet corresponds to the methine (-CH) proton of the isopropoxy group, split by the six equivalent methyl protons. The doublet corresponds to the two methyl (-CH₃) groups. |

| ¹³C NMR | Four signals for the cyclobutene ring (~180-195 ppm for C=O; ~160-180 ppm for C-Cl and C-O). Three signals for the isopropoxy group (~70-80 ppm for -CH; ~20-25 ppm for -CH₃). | The carbonyl carbons are highly deshielded. The vinylic carbons are also significantly downfield, with their exact shifts influenced by the attached chloro and isopropoxy groups. |

| IR Spectroscopy | Strong absorptions at ~1780-1820 cm⁻¹ and ~1720-1760 cm⁻¹. Strong absorption at ~1600-1650 cm⁻¹. | These correspond to the asymmetric and symmetric stretching vibrations of the two vicinal carbonyl (C=O) groups. The C=C double bond stretch of the ring also gives a characteristic signal. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z ≈ 174 and 176 in a ~3:1 ratio. | The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) results in the characteristic M⁺ and M+2 peaks, confirming the presence of a single chlorine atom. |

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity, protocols must be robust and self-validating. The following represents a standard laboratory procedure for the synthesis and analysis of a monoalkoxy-monochloro-cyclobutenedione.

Synthesis Protocol: From Squaric Acid Dichloride

This protocol outlines the nucleophilic substitution on 3,4-dichlorocyclobutene-1,2-dione.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3,4-dichlorocyclobutene-1,2-dione (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Causality: Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acid chloride functionalities.[15] The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Nucleophile Addition: In a separate flask, prepare a solution of anhydrous isopropanol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred solution of the dichloride over 30 minutes.

-

Causality: Dropwise addition at low temperature helps control the exothermic reaction and improves selectivity for monosubstitution. The base neutralizes the HCl formed, driving the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dichloride is consumed.

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: Each washing step removes specific impurities (excess base, salts), and the final purification by chromatography ensures the isolation of high-purity CIPCD, which can be validated by the characterization methods below.

-

Caption: A validated workflow for CIPCD synthesis and analysis.

Relevance and Applications in Drug Development

The CIPCD molecule is not merely a synthetic curiosity; its structural features make it a powerful tool for drug development professionals.

-

Covalent Probes and Inhibitors: The tunable, amine-selective electrophilicity of the squarate core makes it an ideal warhead for designing targeted covalent inhibitors.[5] By incorporating this moiety into a ligand that binds non-covalently to a target protein, a permanent covalent bond can be formed with a nearby nucleophilic residue (e.g., lysine), leading to irreversible inhibition.

-

Bifunctional Linkers: The ability to perform sequential substitutions on the cyclobutenedione ring allows for the straightforward synthesis of heterobifunctional linkers. These are critical components in technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where two different molecular entities must be joined.

-

Scaffold for Bioactive Molecules: The cyclobutenedione ring itself can be a key part of a pharmacophore. For example, derivatives of 3,4-diaminocyclobut-3-ene-1,2-dione have been developed as potent antagonists for the CXCR2 receptor, which is implicated in inflammatory diseases.[16] While not a direct analogue, this demonstrates the potential of the core structure in receptor binding.

Conclusion

3-Chloro-4-isopropoxycyclobutene-1,2-dione is a molecule whose structural simplicity belies its chemical sophistication. Its planar, strained ring system, combined with asymmetric substitution, creates a platform for controlled, sequential reactions. Spectroscopic data provides clear signatures for its verification, while its synthesis from the readily available squaric acid makes it an accessible and valuable intermediate. For researchers in drug discovery, the unique reactivity profile of the squarate core offers a powerful and versatile tool for the construction of covalent probes, complex linkers, and novel therapeutic agents. A thorough understanding of its molecular structure is the critical first step in unlocking this potential.

References

-

Wikipedia. Squaric acid. [Link]

-

PubChem. 3-Chloro-4-isopropoxycyclobutene-1,2-dione. [Link]

- Selms, R. C. D., Fox, C., & Riordan, R. (1970). Reactions of squaric acid and some derivatives with thionyl chloride/,-dimethylformamide. Tetrahedron Letters.

-

Frongia, A., & Ollivier, J. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC, NIH. [Link]

-

Carlson, C. B., et al. (2015). Assessing Squarates as Amine-Reactive Probes. PMC, NIH. [Link]

-

Kiessling, L. L., et al. (2015). Squaric Ester Applications as Novel Lysine Electrophiles in Molecular Probe Design. DSpace@MIT. [Link]

-

Mukkanti, A., & Periasamy, M. (2005). Methods of synthesis of cyclobutenediones. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]

-

ChemSynthesis. 3-chloro-4-hydroxy-3-cyclobutene-1,2-dione. [Link]

-

Chemsigma. 3-CHLORO-4-ISOPROPOXYCYCLOBUTENE-1,2-DIONE [130837-47-7]. [Link]

-

Mukkanti, A., & Periasamy, M. (2004). Methods of synthesis of cyclobutenediones. Semantic Scholar. [Link]

-

Organic Syntheses Procedure. 1,2-CYCLOBUTANEDIONE. [Link]

-

Royal Society of Chemistry. (2006). Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes. Organic & Biomolecular Chemistry. [Link]

-

Guitot, Y., et al. (2016). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

-

NIST WebBook. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. [Link]

-

Ostrovska, H., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed. [Link]

-

Ostrovska, H., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. NIH. [Link]

-

Dembitsky, V. M. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

-

Ekiert, H., et al. (2020). Biological Activities of Natural Products III. PMC, NIH. [Link]

-

Al-Dies, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Mukherjee, S., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. [Link]

-

Royal Society of Chemistry. (2024). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Dalton Transactions. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

NIST WebBook. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- Mass Spectrum. [Link]

-

Baxter, A., et al. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. PubMed. [Link]

Sources

- 1. Squaric acid - Wikipedia [en.wikipedia.org]

- 2. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 3. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. 3-Chloro-4-isopropoxycyclobutene-1,2-dione | C7H7ClO3 | CID 14961824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-isopropoxycyclobutene-1,2-dione | CymitQuimica [cymitquimica.com]

- 8. Chemsigma International Co., Ltd. [chemsigma.com]

- 9. calpaclab.com [calpaclab.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes: convenient precursors to dispirotetracenes, di-indenotetracenes and 2-phenyl-11bH-dibenz[cd,h]azulene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 13. X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Search Results [beilstein-journals.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3-Chloro-4-isopropoxycyclobutene-1,2-dione

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-isopropoxycyclobutene-1,2-dione is a member of the squaraine dye precursor family, compounds of significant interest in medicinal chemistry and materials science.[1][2] As derivatives of squaric acid, these molecules serve as versatile scaffolds for the synthesis of compounds with unique electronic and biological properties.[3] This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of 3-chloro-4-isopropoxycyclobutene-1,2-dione, offering a predictive framework for its identification and characterization. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable analytical profile. Detailed methodologies for data acquisition and interpretation across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented to guide researchers in their empirical studies.

Molecular Structure and its Spectroscopic Implications

The structure of 3-chloro-4-isopropoxycyclobutene-1,2-dione, with its strained four-membered ring, vicinal dicarbonyls, and vinyl ether moiety, dictates a unique spectroscopic fingerprint. The high degree of functionality within a compact framework leads to predictable and informative signals across various spectroscopic techniques. Understanding the interplay between the electronic-withdrawing nature of the chloro and carbonyl groups and the electron-donating isopropoxy group is key to interpreting its spectral data.

Figure 1. Chemical structure of 3-Chloro-4-isopropoxycyclobutene-1,2-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-chloro-4-isopropoxycyclobutene-1,2-dione, both ¹H and ¹³C NMR will provide definitive information on its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the isopropoxy group's methine and methyl protons.

-

Septet (1H): A single proton on the carbon adjacent to the oxygen of the isopropoxy group will be split by the six equivalent protons of the two methyl groups, resulting in a septet. Due to the deshielding effect of the adjacent oxygen atom, this signal is predicted to appear in the downfield region.[4][5]

-

Doublet (6H): The six equivalent protons of the two methyl groups in the isopropoxy moiety will be split by the single methine proton, giving rise to a doublet. This signal will appear more upfield compared to the methine proton.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Solvent: CDCl₃ | ~ 4.5 - 5.0 | Septet | 1H | -OCH(CH₃)₂ |

| ~ 1.4 - 1.6 | Doublet | 6H | -OCH(CH₃)₂ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Five distinct signals are expected, corresponding to the inequivalent carbon atoms.

-

Carbonyl Carbons (C=O): The two carbonyl carbons of the cyclobutenedione ring are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. Their exact chemical shifts will be influenced by the other substituents on the ring.

-

Olefinic Carbons (C=C): The two sp² hybridized carbons of the cyclobutene ring will appear at intermediate chemical shifts. The carbon bearing the isopropoxy group will be more shielded (further upfield) compared to the carbon bearing the chlorine atom due to the electron-donating nature of the oxygen.

-

Isopropoxy Carbons: The methine carbon (-OCH) will be deshielded by the directly attached oxygen and will appear further downfield than the methyl carbons (-CH₃).[6][7]

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Solvent: CDCl₃ | ~ 180 - 195 | C=O |

| ~ 160 - 175 | C=O | |

| ~ 140 - 155 | C-O | |

| ~ 130 - 145 | C-Cl | |

| ~ 70 - 80 | -OCH(CH₃)₂ | |

| ~ 20 - 25 | -OCH(CH₃)₂ |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-4-isopropoxycyclobutene-1,2-dione in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Figure 2. Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-chloro-4-isopropoxycyclobutene-1,2-dione will be dominated by strong absorptions from the carbonyl groups.

-

C=O Stretching: The most prominent feature will be the strong absorption band from the symmetric and asymmetric stretching of the two carbonyl groups. Due to the ring strain of the four-membered ring, this frequency is expected to be significantly higher than that of acyclic ketones, typically appearing around 1780 cm⁻¹.[1][8]

-

C=C Stretching: The stretching of the carbon-carbon double bond in the cyclobutene ring will give rise to a medium to weak absorption.

-

C-O Stretching: The C-O single bond stretches of the isopropoxy group will result in strong bands in the fingerprint region.

-

C-H Stretching and Bending: The sp³ C-H stretching of the isopropoxy group will appear just below 3000 cm⁻¹. Bending vibrations for the methyl groups will also be observable.[9]

-

C-Cl Stretching: The carbon-chlorine stretch will appear in the lower frequency region of the spectrum.

| Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C-H stretch (sp³) | 2980 - 2850 | Medium | Isopropoxy group |

| C=O stretch | ~ 1780 | Strong | Dione carbonyls |

| C=C stretch | ~ 1640 - 1600 | Medium-Weak | Cyclobutene ring |

| C-H bend | ~ 1470, 1380 | Medium | Isopropoxy group |

| C-O stretch | ~ 1250 - 1100 | Strong | Isopropoxy group |

| C-Cl stretch | ~ 800 - 600 | Medium-Strong | Chloro group |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample (if liquid) or a fine powder (if solid) directly onto the ATR crystal. For transmission IR, prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet for a solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for small molecules.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₇H₇ClO₃ = 174.58 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of the isopropoxy group: Cleavage of the C-O bond can lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) or an isopropene molecule (CH₂=CH-CH₃) via rearrangement, resulting in significant fragment ions.

-

Loss of chlorine: Cleavage of the C-Cl bond will result in a fragment ion at M-35 and M-37.

-

Loss of CO: The sequential loss of carbon monoxide molecules from the dione system is a common fragmentation pathway for such compounds.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is also expected.[10][11]

-

| Predicted Mass Spectrometry Fragments (EI) | m/z | Possible Identity |

| 174/176 | [C₇H₇ClO₃]⁺ | Molecular Ion (M⁺, M+2) |

| 159/161 | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [M - C₂H₅]⁺ | Rearrangement and loss of ethene |

| 139 | [M - Cl]⁺ | Loss of a chlorine radical |

| 115/117 | [M - OCH(CH₃)₂]⁺ | Loss of the isopropoxy group |

| 87 | [C₄H₂ClO]⁺ | Fragment from ring cleavage |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).[12]

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The cyclobutenedione core with its adjacent double bond and substituents constitutes a chromophore.

-

Expected Absorption: The molecule is expected to exhibit absorption bands in the UV region. The π → π* transitions of the conjugated system will likely result in a strong absorption maximum (λ_max). The n → π* transitions of the carbonyl groups will lead to weaker absorption bands at longer wavelengths. The position of the λ_max will be influenced by the substituents; the electron-donating isopropoxy group and the electron-withdrawing chloro group will both affect the energy of the electronic transitions.[2][13]

| Predicted UV-Vis Data | λ_max (nm) | Transition Type | Solvent |

| Prediction | ~ 250 - 350 | π → π | Ethanol or Hexane |

| > 350 | n → π (weak) | Ethanol or Hexane |

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-chloro-4-isopropoxycyclobutene-1,2-dione. By understanding the fundamental principles of each spectroscopic technique and correlating them with the molecule's structural features, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. This document serves as a valuable resource for scientists engaged in the synthesis and application of novel cyclobutenedione derivatives.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- Malerich, J. P., & Maly, D. J. (2010). Assessing Squarates as Amine-Reactive Probes. ACS Chemical Biology, 5(2), 155–162.

- Lietze, S., & Tietze, L. F. (2021). Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines. Chemical Science, 12(35), 11776–11783.

- Orita, A., et al. (2013). Synthesis and characterization of cyclobutenedione–bithiophene π-conjugated polymers: acetal-protecting strategy for Kumada–Tamao–Corriu coupling polymerization between aryl bromide and Grignard reagents. Polymer Chemistry, 4(19), 5074-5082.

-

NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.4: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

- Perone, M. A., & Scheman, A. J. (1987). Squaric acid and esters: Analysis for contaminants and stability in solvents.

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.

-

ChemSynthesis. (n.d.). 3-chloro-4-hydroxy-3-cyclobutene-1,2-dione. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. UV-vis absorption spectra of 2a in CH2Cl2 (5×10-5 M) as.... Retrieved from [Link]

- European Patent Office. (n.d.). EP1010684A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

-

PubMed. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.14 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-4-isopropoxycyclobutene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-isopropoxycyclobutene-1,2-dione. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established NMR principles and comparative data from analogous structures to offer a comprehensive interpretation. This guide is intended to assist researchers in the structural elucidation and quality control of this and related compounds.

Introduction

3-Chloro-4-isopropoxycyclobutene-1,2-dione, a derivative of squaric acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The unique strained four-membered ring system, coupled with its electronic properties, makes it an attractive scaffold for the synthesis of novel bioactive molecules and functional materials. Accurate structural characterization is paramount in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for its spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-Chloro-4-isopropoxycyclobutene-1,2-dione is predicted to be relatively simple, dominated by the signals from the isopropoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₂CH- | 1.4 - 1.6 | Doublet | ~6.0 |

| (CH₃)₂CH - | 5.0 - 5.4 | Septet | ~6.0 |

Rationale for Predictions:

-

Isopropyl Methyl Protons ((CH₃)₂CH-): These six equivalent protons are expected to appear as a doublet in the upfield region of the spectrum, typically between δ 1.4 and 1.6 ppm. The doublet arises from the coupling with the single methine proton. The electronegativity of the adjacent oxygen atom causes a downfield shift compared to a simple alkane.

-

Isopropyl Methine Proton ((CH₃)₂CH-): This single proton is coupled to the six methyl protons, resulting in a septet. Its chemical shift is significantly influenced by the deshielding effect of the directly attached oxygen atom and the electron-withdrawing cyclobutene-1,2-dione ring. Therefore, a substantial downfield shift to the range of δ 5.0 - 5.4 ppm is anticipated.

The following diagram illustrates the predicted splitting pattern for the isopropoxy group.

Caption: Molecular structure and corresponding predicted ¹H and ¹³C NMR signals.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 3-Chloro-4-isopropoxycyclobutene-1,2-dione, the following experimental protocol is recommended.

Materials and Instrumentation:

-

Sample: 3-Chloro-4-isopropoxycyclobutene-1,2-dione (CAS 130837-47-7) [1]* NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Chloro-4-isopropoxycyclobutene-1,2-dione and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate the signals and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

If necessary, perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

The following workflow diagram outlines the process of NMR data acquisition and analysis.

Caption: Workflow for NMR data acquisition and structural elucidation.

Conclusion

This technical guide provides a scientifically grounded prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-Chloro-4-isopropoxycyclobutene-1,2-dione. While experimental verification is always the gold standard, the predictive analysis presented herein, based on fundamental NMR principles and data from analogous compounds, offers a robust framework for researchers working with this molecule. The provided experimental protocol outlines the necessary steps to acquire high-quality data for definitive structural confirmation.

References

-

PubChem. 3-Cyclobutene-1,2-dione, 3,4-dichloro-. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChem. 3-Chloro-4-isopropoxycyclobutene-1,2-dione. National Center for Biotechnology Information. [Link]

Sources

Safety and handling precautions for 3-Chloro-4-isopropoxycyclobutene-1,2-dione

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-isopropoxycyclobutene-1,2-dione

Executive Summary

3-Chloro-4-isopropoxycyclobutene-1,2-dione is a member of the cyclobutenedione family, a class of compounds recognized for their unique electronic properties and high reactivity, making them valuable intermediates in synthetic chemistry. The strained four-membered ring, combined with reactive functional groups, necessitates a comprehensive understanding of its potential hazards to ensure safe handling.[1] This guide provides a detailed overview of the safety protocols, handling procedures, and emergency responses required when working with this compound. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents. The recommendations herein are synthesized from data on analogous compounds and established best practices for laboratory safety.

Compound Identification and Physicochemical Properties

Proper identification is the first step in a robust safety protocol. The key identifiers and known properties of 3-Chloro-4-isopropoxycyclobutene-1,2-dione are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-Chloro-4-isopropoxycyclobutene-1,2-dione | N/A |

| CAS Number | 130837-47-7 | [2] |

| Molecular Formula | C₇H₇ClO₃ | [3] |

| Molecular Weight | 174.58 g/mol | [2][3] |

| Purity | Typically ≥95% | [2][4] |

| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [5] |

Hazard Identification and Toxicological Profile

Anticipated Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7] Analogs with similar functional groups are known to be toxic.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.[8] Direct contact may cause redness, itching, and chemical burns.[6][8]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage upon contact.[8]

-

Sensitization: Some dione compounds may cause allergic skin reactions or sensitization in susceptible individuals.[6][8]

-

Reactivity Hazards: The strained cyclobutene ring can undergo energetic reactions. Thermal decomposition may release irritating and toxic gases, such as hydrogen chloride and phosgene.[5]

Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes control measures from most to least effective.

Caption: The hierarchy of controls prioritizes safety measures.

Engineering Controls:

-

All handling of 3-Chloro-4-isopropoxycyclobutene-1,2-dione, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[5][9]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Administrative Controls:

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.

-

Ensure all personnel are trained on the specific hazards and handling procedures.

-

Clearly label all containers with the chemical name, CAS number, and appropriate hazard warnings.[10]

-

Avoid working alone when handling highly reactive or toxic compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier of protection and is mandatory when handling this compound.

| PPE Type | Specification | Rationale & Sources |

| Hand Protection | Nitrile or butyl rubber gloves.[11][12] Check manufacturer's specifications for chemical resistance. Change gloves immediately if contaminated. | Provides a barrier against skin contact.[6] Nitrile and butyl rubber offer good resistance to a range of chemicals, including chlorinated compounds.[12][13][14] |

| Eye and Face Protection | Chemical safety goggles with side shields are mandatory.[6][11] A full-face shield should be worn over goggles when there is a significant splash risk.[11][13] | Protects eyes from splashes and potential vapors which can cause severe irritation or damage.[8] |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[9] Consider a chemical-resistant apron for larger quantities. | Prevents accidental skin contact from spills or splashes.[14] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood.[6] If engineering controls fail or for emergency response, a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[11] | Protects against inhalation of harmful vapors or aerosols, which can cause respiratory irritation.[8][14] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidents and exposure.

Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is functioning correctly. Don all required PPE. Prepare all necessary equipment and reagents.

-

Weighing: Weigh the compound in a disposable weigh boat or tared container within the fume hood. Avoid creating dust.

-

Transfer: Use a spatula or powder funnel for solid transfers. If the compound is a liquid, use a syringe or cannula.

-

Reaction Setup: Add the reagent to the reaction vessel slowly. If the reaction is expected to be exothermic, use an ice bath for cooling.

-

Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and work area. Wash hands thoroughly after removing gloves.[7]

Storage Conditions:

-

Container: Store in the original, tightly sealed container.[7][14]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[6][7]

-

Incompatibilities: Store separately from strong acids, bases, and oxidizing agents to prevent reactive decomposition.[5]

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[7]

Emergency Procedures

A clear and practiced emergency plan is essential.

Caption: A workflow for responding to spills or personnel exposure.

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5][6] Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[5]

Spill Response:

-

Minor Spills (inside a fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[15] Sweep up the material, place it into a suitable, sealed container for disposal, and label it as hazardous waste.[16]

-

Major Spills: Evacuate the laboratory immediately and alert personnel in adjacent areas. Contact your institution's emergency response team. Prevent entry into the area.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: 3-Chloro-4-isopropoxycyclobutene-1,2-dione is a chlorinated organic compound and must be disposed of as hazardous waste.[9][10]

-

Collection: Collect all waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and reaction residues, in a designated "Halogenated Organic Waste" container.[9]

-

Labeling: Ensure the waste container is properly labeled with its contents.[10]

-

Procedure: Never dispose of this chemical down the drain.[9][10] Follow all local, state, and federal regulations for hazardous waste disposal, typically involving incineration by a licensed disposal company.[17][18]

References

- An In-depth Technical Guide on the Reactivity of the Cyclobutenedione Ring in 3,4-dichloro-3-cyclobutene-1,2-dione. Benchchem.

- A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journals.

- SAFETY DATA SHEET - SQUARIC ACID. Spectrum Chemical.

- Laboratory chemical waste. Water Corporation.

- Process for Disposal of Chlorinated Organic Residues.

- SAFETY DATA SHEET - 3-Chloro-1,2-propanediol.

- SAFETY DATA SHEET - 1,1-Dichloropinacolin. TCI Chemicals.

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

- Treatment and disposal of chemical wastes in daily laboratory work.

- SAFETY DATA SHEET - Hexachlorobutadiene. Sigma-Aldrich.

- SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzoic acid hemihydrate. Fisher Scientific.

- 3-Chloro-4-isopropoxycyclobutene-1,2-dione. PubChem, National Center for Biotechnology Information.

- 3-Chloro-4-isopropoxycyclobutene-1,2-dione. CymitQuimica.

- What PPE Should You Wear When Handling Acid 2026?. LeelineWork.

- SAFETY DATA SHEET - 3,4-Diethoxy-3-cyclobutene-1,2-dione.

- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

- Discover the Various Types of PPE for Optimal Chemical Safety.

- 3,4-Diethoxycyclobut-3-ene-1,2-dione Safety Data Sheet. Apollo Scientific.

- What is the topic for handling Acid equipment. SALUS IQ | AI Safety Assistant.

- 3-Chloro-4-isopropoxycyclobutene-1, 2-dione, min 95%, 1 gram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Chloro-4-isopropoxycyclobutene-1,2-dione | CymitQuimica [cymitquimica.com]

- 3. 3-Chloro-4-isopropoxycyclobutene-1,2-dione | C7H7ClO3 | CID 14961824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. hscprep.com.au [hscprep.com.au]

- 10. Laboratory chemical waste [watercorporation.com.au]

- 11. leelinework.com [leelinework.com]

- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 13. americanchemistry.com [americanchemistry.com]

- 14. What is the topic for handling Acid equipment | SALUS IQ [ai.salussafety.io]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to 3-Chloro-4-isopropoxycyclobutene-1,2-dione: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Squaric Acid Derivatives in Medicinal Chemistry

The cyclobutenedione scaffold, the core of squaric acid and its derivatives, has garnered significant attention in contemporary medicinal chemistry. Its unique electronic properties, inherent ring strain, and ability to act as a versatile pharmacophore have positioned it as a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet representative, member of this class: 3-Chloro-4-isopropoxycyclobutene-1,2-dione. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its synthesis, predicted reactivity, and potential applications by drawing upon the well-established chemistry of its parent compounds and close analogs. The principles and protocols discussed herein are intended to serve as a foundational resource for researchers engaged in the exploration of this promising class of molecules.

Molecular Profile of 3-Chloro-4-isopropoxycyclobutene-1,2-dione

3-Chloro-4-isopropoxycyclobutene-1,2-dione, with the IUPAC name 3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione , is a derivative of squaric acid, a four-membered oxocarbon acid.[1] Its structure is characterized by a strained cyclobutene ring flanked by two carbonyl groups, a chlorine atom, and an isopropoxy group.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione | PubChem[1] |

| Molecular Formula | C₇H₇ClO₃ | PubChem[1] |

| Molecular Weight | 174.58 g/mol | PubChem[1] |

| CAS Number | 130837-47-7 | PubChem[1] |

The presence of the electron-withdrawing carbonyl groups and the electronegative chlorine atom, combined with the ring strain of the four-membered ring, renders the molecule highly reactive and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis would likely proceed via a nucleophilic acyl substitution, where the isopropanol attacks one of the carbonyl carbons of squaric acid dichloride, leading to the displacement of a chloride ion.

Sources

SMILES string for 3-Chloro-4-isopropoxycyclobutene-1,2-dione

An In-depth Technical Guide to 3-Chloro-4-isopropoxycyclobutene-1,2-dione

Introduction

3-Chloro-4-isopropoxycyclobutene-1,2-dione is a halogenated derivative of cyclobutene-1,2-dione. This class of compounds is of significant interest to researchers in organic chemistry and drug discovery due to the unique reactivity of the strained four-membered ring and the diverse biological activities exhibited by its derivatives. The presence of a chlorine atom and an isopropoxy group on the cyclobutene ring introduces specific electronic and steric properties that can be exploited for the synthesis of more complex molecules and for modulating biological activity. This guide provides a comprehensive overview of 3-Chloro-4-isopropoxycyclobutene-1,2-dione, including its chemical structure, properties, a plausible synthesis protocol, and its potential applications in the pharmaceutical sciences.

Part 1: Molecular Identity and Structure

A precise understanding of the molecular structure is fundamental to exploring the chemistry and applications of 3-Chloro-4-isopropoxycyclobutene-1,2-dione.

Key Identifiers

The compound can be identified by several standardized nomenclature and registry systems.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione | PubChem[1] |

| Canonical SMILES | CC(C)OC1=C(C(=O)C1=O)Cl | PubChem[1] |

| CAS Number | 130837-47-7 | PubChem[1], CymitQuimica[2] |

| Molecular Formula | C7H7ClO3 | PubChem[1] |

| Molecular Weight | 174.58 g/mol | PubChem[1] |

| InChI | InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3 | PubChem[1] |

| InChIKey | FOAYRKHCUAPSBU-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure Visualization

The two-dimensional structure of 3-Chloro-4-isopropoxycyclobutene-1,2-dione is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 3-Chloro-4-isopropoxycyclobutene-1,2-dione.

Part 2: Physicochemical Properties

The physical and chemical properties of 3-Chloro-4-isopropoxycyclobutene-1,2-dione are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 174.0083718 g/mol | PubChem[1] |

| Monoisotopic Mass | 174.0083718 g/mol | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Part 3: Synthesis Protocol

Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for 3-Chloro-4-isopropoxycyclobutene-1,2-dione.

Step-by-Step Methodology

Step 1: Synthesis of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione from Squaric Acid

-

To a stirred suspension of squaric acid in toluene, add a molar excess of isopropanol.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Continue refluxing until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 3,4-diisopropoxy-3-cyclobutene-1,2-dione by distillation or chromatography.[5]

Step 2: Chlorination of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione

-

Dissolve the purified 3,4-diisopropoxy-3-cyclobutene-1,2-dione in an inert, anhydrous solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to the stirred solution.

-

Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Chloro-4-isopropoxycyclobutene-1,2-dione.

Part 4: Applications in Drug Discovery

Halogenated organic compounds, particularly those containing chlorine, play a significant role in the pharmaceutical industry.[6][7] The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

While specific applications of 3-Chloro-4-isopropoxycyclobutene-1,2-dione in drug development are not extensively documented, its structural motifs suggest several potential areas of investigation:

-

Scaffold for Library Synthesis: The reactive nature of the cyclobutene-1,2-dione ring allows for various chemical transformations, making it a valuable scaffold for the synthesis of diverse compound libraries for high-throughput screening.

-

Enzyme Inhibition: The electrophilic nature of the dione system could make it a candidate for covalent or non-covalent inhibition of enzymes, particularly those with nucleophilic residues in their active sites.

-

Precursor for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory or anti-cancer agents. The chlorine atom can be a site for further functionalization through nucleophilic substitution or cross-coupling reactions.

Part 5: Safety and Handling

Proper safety precautions are essential when handling 3-Chloro-4-isopropoxycyclobutene-1,2-dione. The following information is based on general safety data for related chemical compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands and any exposed skin thoroughly after handling.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8][9] It is advisable to store it in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First-Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][9]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

References

-

PubChem. 3-Chloro-4-isopropoxycyclobutene-1,2-dione. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Diisopropoxy-3-cyclobutene-1,2-dione. National Center for Biotechnology Information. [Link]

-

NIST WebBook. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. [Link]

-

NIST WebBook. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-. [Link]

-

G. S. S. S. J. V. S. R. G. R. K. P. H. Q. R. K. H. S. K. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 335-385. [Link]

-

G. S. S. S. J. V. S. R. G. R. K. P. H. Q. R. K. H. S. K. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 335-385. [Link]

Sources

- 1. 3-Chloro-4-isopropoxycyclobutene-1,2-dione | C7H7ClO3 | CID 14961824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-isopropoxycyclobutene-1,2-dione | CymitQuimica [cymitquimica.com]

- 3. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 4. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 5. 3,4-Diisopropoxy-3-cyclobutene-1,2-dione | C10H14O4 | CID 182314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 3-Chloro-4-isopropoxycyclobutene-1,2-dione: A Detailed Guide for Advanced Research

This document provides a comprehensive guide for the synthesis of 3-Chloro-4-isopropoxycyclobutene-1,2-dione, a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth technical details, procedural logic, and safety protocols.

Introduction: The Significance of Substituted Cyclobutenediones

3-Chloro-4-isopropoxycyclobutene-1,2-dione belongs to the versatile class of squaric acid derivatives. The unique electronic properties and strained four-membered ring of the cyclobutenedione core make these compounds highly sought-after building blocks in medicinal chemistry.[1][2] They serve as bioisosteres for carboxylic acids and amides, enhancing metabolic stability and cell permeability of drug candidates.[1] The title compound, with its reactive chloro and tunable isopropoxy groups, is a key precursor for creating diverse molecular architectures, particularly for the development of kinase inhibitors and other targeted therapies.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of 3-Chloro-4-isopropoxycyclobutene-1,2-dione is achieved through a nucleophilic acyl substitution reaction. The process commences with the conversion of squaric acid (3,4-dihydroxycyclobutene-1,2-dione) to the highly reactive intermediate, squaric acid dichloride (3,4-dichloro-3-cyclobutene-1,2-dione). This activation is crucial as the hydroxyl groups of squaric acid are poor leaving groups. Subsequent reaction of squaric acid dichloride with isopropanol results in the selective displacement of one chloride ion, yielding the desired monosubstituted product.

The high reactivity of squaric acid dichloride stems from the significant ring strain and the electron-withdrawing effect of the two carbonyl groups, which makes the chlorinated carbons highly electrophilic.[3]

Experimental Workflow Overview

The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, squaric acid dichloride. The second stage is the nucleophilic substitution with isopropanol to yield the final product.

Caption: Experimental workflow for the synthesis of 3-Chloro-4-isopropoxycyclobutene-1,2-dione.

Detailed Synthesis Protocols

PART 1: Synthesis of Squaric Acid Dichloride (3,4-dichloro-3-cyclobutene-1,2-dione)

This protocol is adapted from established methods for the preparation of squaric acid dichloride.[3]

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Squaric Acid | C₄H₂O₄ | 114.06 | 10.0 g | 0.0876 |

| Thionyl Chloride | SOCl₂ | 118.97 | 25 mL | 0.345 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.5 mL | (catalyst) |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet, add squaric acid (10.0 g, 0.0876 mol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: To the resulting suspension, add N,N-dimethylformamide (0.5 mL) via a syringe.

-

Chlorination: Slowly add thionyl chloride (25 mL, 0.345 mol) to the stirred suspension at room temperature over 30 minutes. The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed. Caution: This step must be performed in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approximately 40-45 °C) and maintain for 2-3 hours, or until the solid squaric acid has completely dissolved and gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude squaric acid dichloride can be purified by vacuum distillation or recrystallization from anhydrous hexane to yield a colorless to pale yellow liquid or solid. For many applications, the crude product can be used directly in the next step after thorough removal of volatiles.

PART 2: Synthesis of 3-Chloro-4-isopropoxycyclobutene-1,2-dione

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Squaric Acid Dichloride | C₄Cl₂O₂ | 150.94 | 10.0 g | 0.0662 |

| Isopropanol | C₃H₈O | 60.10 | 4.0 g (5.1 mL) | 0.0665 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Triethylamine | (C₂H₅)₃N | 101.19 | 7.0 g (9.6 mL) | 0.0692 |

Procedure:

-

Reaction Setup: In a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve squaric acid dichloride (10.0 g, 0.0662 mol) in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: In the dropping funnel, prepare a solution of isopropanol (4.0 g, 0.0665 mol) and triethylamine (7.0 g, 0.0692 mol) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred solution of squaric acid dichloride over 1 hour, maintaining the temperature at 0 °C. The triethylamine acts as a scavenger for the HCl generated during the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: A white precipitate of triethylamine hydrochloride will form. Filter the reaction mixture to remove the salt and wash the precipitate with a small amount of anhydrous diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 3-Chloro-4-isopropoxycyclobutene-1,2-dione can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization and Data

The identity and purity of the synthesized 3-Chloro-4-isopropoxycyclobutene-1,2-dione should be confirmed by spectroscopic methods.

Expected Analytical Data:

-

Molecular Formula: C₇H₇ClO₃[2]

-

Molecular Weight: 174.58 g/mol [2]

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.0-5.2 (septet, 1H, -OCH-), ~1.4-1.5 (doublet, 6H, -CH(CH₃)₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~190-195 (C=O), ~180-185 (C=O), ~175-180 (C-Cl), ~165-170 (C-O), ~75-80 (-OCH-), ~20-25 (-CH(CH₃)₂).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Precautions

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a certified fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.

-

Squaric acid dichloride is a reactive and moisture-sensitive compound. Handle under an inert atmosphere.

-

Organic solvents such as dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

-

Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 3-Chloro-4-isopropoxycyclobutene-1,2-dione. By following these procedures and adhering to the safety guidelines, researchers can confidently prepare this valuable intermediate for their drug discovery and materials science applications. The provided analytical data serves as a benchmark for product verification, ensuring the integrity of the synthesized compound.

References

-

Asynt. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. AZoM. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14961824, 3-Chloro-4-isopropoxycyclobutene-1,2-dione. Retrieved January 22, 2026 from [Link].

-

Organic Syntheses. (2026). 1,2-CYCLOBUTANEDIONE. Available at: [Link]

- Ohno, M., Yamamoto, Y., Shirasaki, Y., & Eguchi, S. (1993). Synthesis of squaric acid derivatives by Lewis acid-catalysed reaction of its dichloride, methyl ester chloride, diethylamide chloride, and ethyl diester with unsaturated organosilanes: new method for C–C bond formation on cyclobutenedione. Journal of the Chemical Society, Perkin Transactions 1, (2), 263-271.

Sources

Application Notes & Protocols: Reactions of 3-Chloro-4-isopropoxycyclobutene-1,2-dione with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-isopropoxycyclobutene-1,2-dione is a versatile and highly reactive building block in organic synthesis. Its unique strained-ring structure and the presence of two distinct leaving groups facilitate controlled sequential or double nucleophilic substitutions. This guide provides an in-depth exploration of the reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. Detailed mechanistic insights, step-by-step experimental protocols, and data summaries are presented to enable researchers to effectively utilize this reagent in the synthesis of novel compounds for applications in drug discovery, materials science, and bioimaging.

Introduction: The Versatility of a Strained Ring System

Squaric acid and its derivatives are valuable synthons in medicinal chemistry and materials science.[1] 3-Chloro-4-isopropoxycyclobutene-1,2-dione, a readily accessible derivative, possesses a highly electrophilic four-membered ring. The inherent ring strain, coupled with the electron-withdrawing effects of the two carbonyl groups, renders the vinylic carbons susceptible to nucleophilic attack. The differential reactivity of the chloro and isopropoxy groups allows for a stepwise and controlled introduction of nucleophiles, leading to the synthesis of unsymmetrically substituted cyclobutene-1,2-diones.[2] These structures serve as precursors to squaramides, which are recognized as bioisosteres for ureas, thioureas, and guanidines in drug design.[3]

Principles of Reactivity: A Tale of Two Leaving Groups

The core of 3-chloro-4-isopropoxycyclobutene-1,2-dione's reactivity lies in nucleophilic vinylic substitution. The general mechanism involves the attack of a nucleophile on one of the electrophilic carbons of the cyclobutene ring, followed by the elimination of a leaving group.

Key factors influencing the reaction outcome include:

-

Nucleophilicity: Stronger nucleophiles react more readily. The order of reactivity is typically thiols > amines > alcohols.

-

Leaving Group Ability: The chloride ion is a better leaving group than the isopropoxide ion. Consequently, the initial substitution almost invariably occurs at the carbon bearing the chlorine atom.

-

Reaction Conditions: Temperature, solvent, and the presence of a base can be modulated to control the extent of substitution (mono- vs. di-substitution).

Caption: Sequential substitution pathway for 3-chloro-4-isopropoxycyclobutene-1,2-dione.

Reactions with Amine Nucleophiles: Building Blocks for Bioactive Molecules

The reaction of 3-chloro-4-isopropoxycyclobutene-1,2-dione with primary and secondary amines is a cornerstone for the synthesis of novel 3,4-diaminocyclobut-3-ene-1,2-diones, which have shown potential as CXCR2 antagonists.

3.1. Mechanism of Amination

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine attacks the carbon-bearing chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion. A base is typically added to neutralize the liberated HCl.

Caption: Reaction of 3-chloro-4-isopropoxycyclobutene-1,2-dione with a secondary amine.

3.2. Experimental Protocol: Synthesis of 3-Morpholino-4-isopropoxycyclobutene-1,2-dione

Materials:

-

3-Chloro-4-isopropoxycyclobutene-1,2-dione (1.0 eq)

-

Morpholine (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 3-chloro-4-isopropoxycyclobutene-1,2-dione in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine to the solution.

-

Nucleophile Addition: Cool the mixture to 0 °C and add morpholine dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

3.3. Representative Data

| Amine Nucleophile | Product | Typical Yield |

| Benzylamine | 3-(Benzylamino)-4-isopropoxycyclobutene-1,2-dione | 85-95% |

| Aniline | 3-(Phenylamino)-4-isopropoxycyclobutene-1,2-dione | 80-90% |

| Morpholine | 3-Morpholino-4-isopropoxycyclobutene-1,2-dione | 90-98% |

Reactions with Thiol Nucleophiles: Accessing Sulfur-Containing Analogs

Thiols are excellent nucleophiles for this reaction, readily displacing the chloride to form 3-thio-substituted cyclobutene-1,2-diones. These compounds are of interest for their potential electronic and biological properties.

4.1. Experimental Protocol: Synthesis of 3-(Phenylthio)-4-isopropoxycyclobutene-1,2-dione

Materials:

-

3-Chloro-4-isopropoxycyclobutene-1,2-dione (1.0 eq)

-

Thiophenol (1.0 eq)

-